molecular formula C16H15NO2 B7474950 N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide

N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide

Katalognummer B7474950
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: RECJNRCZFGCIIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide is a synthetic compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as BAY 73-6691, and it belongs to the class of compounds known as soluble guanylate cyclase (sGC) stimulators. The sGC stimulators are a promising class of compounds that have shown potential in the treatment of various cardiovascular and pulmonary diseases.

Wirkmechanismus

N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide works by stimulating sGC, which is an enzyme that catalyzes the production of cGMP from guanosine triphosphate (GTP). The increase in cGMP levels leads to the activation of protein kinase G (PKG) and the subsequent relaxation of smooth muscle cells. This results in vasodilation and increased blood flow, which can be beneficial in the treatment of cardiovascular and pulmonary diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide include vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. These effects are mediated by the increase in cGMP levels, which leads to the activation of PKG. In addition, N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to improve exercise capacity and reduce symptoms in patients with pulmonary hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide is its selectivity for sGC. This makes it a useful tool for studying the role of sGC in various biological processes. However, one limitation of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments. In addition, the high cost of synthesis and limited availability of the compound can also be a limitation.

Zukünftige Richtungen

There are several future directions for the study of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide. One area of research is the development of more potent and selective sGC stimulators. Another area of research is the investigation of the potential use of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide in the treatment of other diseases, such as renal disease and cancer. In addition, the use of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide in combination with other therapies is also an area of interest. Overall, the continued study of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide has the potential to lead to the development of new and effective treatments for a variety of diseases.

Synthesemethoden

The synthesis of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide involves a multistep process that begins with the synthesis of 3-ethynylaniline. The 3-ethynylaniline is then reacted with 2,4,5-trimethylfuran-3-carboxylic acid to form the desired product. The synthesis of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide has been extensively studied for its potential use in the treatment of various cardiovascular and pulmonary diseases. It has been shown to stimulate sGC, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. The increase in cGMP levels results in vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. These effects make N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide a promising therapeutic agent for the treatment of diseases such as pulmonary hypertension, heart failure, and sickle cell disease.

Eigenschaften

IUPAC Name

N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-5-13-7-6-8-14(9-13)17-16(18)15-10(2)11(3)19-12(15)4/h1,6-9H,2-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECJNRCZFGCIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2=CC=CC(=C2)C#C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.